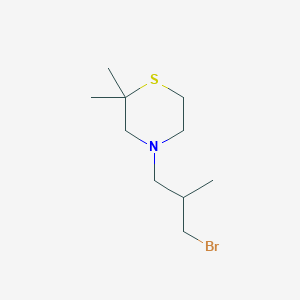
4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine is an organic compound with a unique structure that includes a brominated alkyl chain and a thiomorpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine typically involves the reaction of 3-bromo-2-methylpropene with thiomorpholine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiomorpholine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated compounds and modified thiomorpholine derivatives.
Aplicaciones Científicas De Investigación
4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine involves its interaction with specific molecular targets. The bromine atom and the thiomorpholine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methylpropene: A precursor in the synthesis of 4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine.
4-(3-Bromo-2-methylpropyl)morpholine: A structurally similar compound with a morpholine ring instead of a thiomorpholine ring.
N-(3-bromo-2-methylpropyl)-4-methylbenzamide: Another brominated compound with different functional groups.
Uniqueness
This compound is unique due to its combination of a brominated alkyl chain and a thiomorpholine ring This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propiedades
Fórmula molecular |
C10H20BrNS |
|---|---|
Peso molecular |
266.24 g/mol |
Nombre IUPAC |
4-(3-bromo-2-methylpropyl)-2,2-dimethylthiomorpholine |
InChI |
InChI=1S/C10H20BrNS/c1-9(6-11)7-12-4-5-13-10(2,3)8-12/h9H,4-8H2,1-3H3 |
Clave InChI |
ZDEFLHPEUBRBHN-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCSC(C1)(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


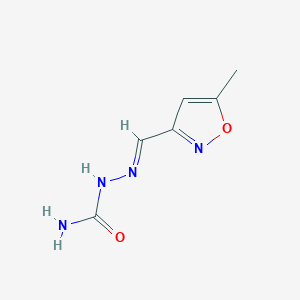
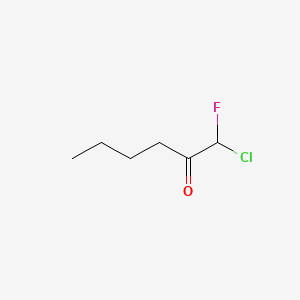
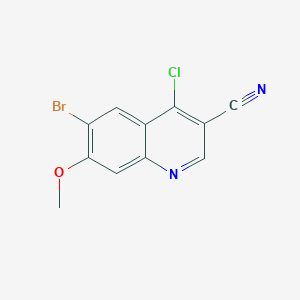
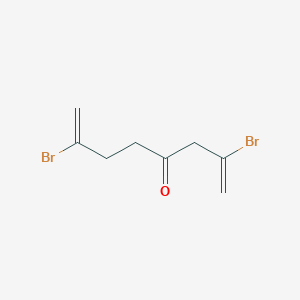


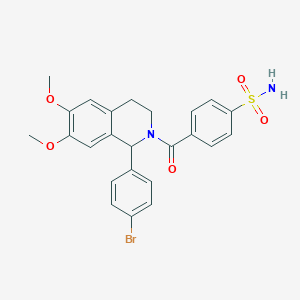
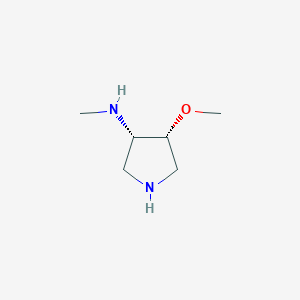
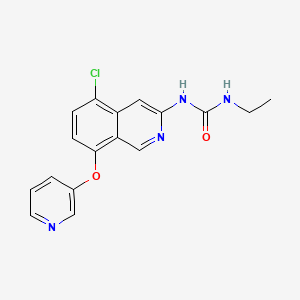
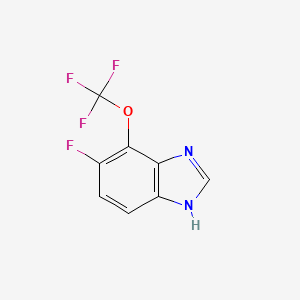

![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
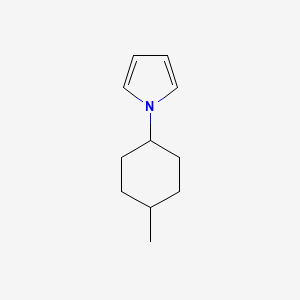
![3-Aminobenzo[c]isoxazole-5-carbonitrile](/img/structure/B15205182.png)
